6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
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Overview
Description
6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
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Nicotinamide Derivative Formation: : The nicotinamide moiety can be introduced through a nucleophilic substitution reaction where the triazole-containing intermediate reacts with an ethoxy-substituted nicotinic acid derivative.
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Final Coupling: : The final step involves coupling the triazole intermediate with the nicotinamide derivative under appropriate conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amine derivatives.
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Substitution: : The phenyl and ethoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
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Medicinal Chemistry: : This compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
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Biological Research: : It can be used as a probe to study biological pathways involving nicotinamide derivatives and triazole-containing compounds.
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Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the ethoxy and triazole groups.
Triazole Derivatives: Compounds containing the triazole ring but lacking the nicotinamide moiety.
Phenyl-Substituted Nicotinamides: Compounds with a phenyl group attached to the nicotinamide core.
Uniqueness
6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is unique due to the combination of the ethoxy group, phenyl group, and triazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other nicotinamide derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-17-9-8-15(12-19-17)18(24)22-16(13-23-20-10-11-21-23)14-6-4-3-5-7-14/h3-12,16H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVVIATRZJTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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